Trans vs. Cis Configuration Dictates nNOS Inhibitory Potency: ~1000-Fold Difference in Target Engagement
In a direct head-to-head comparison of conformationally restricted dipeptide amides, compound 2—bearing the trans-4-amino-L-proline scaffold (equivalent stereochemical relationship to the (2R,4S) D-trans series)—exhibited an nNOS Ki of 0.10 μM (100 nM) with selectivity ratios of 290-fold over iNOS and 1280-fold over eNOS. In stark contrast, the corresponding cis isomer (compound 5) was a weak inhibitor with an nNOS IC50 of 100 μM, making it approximately 1000-fold less potent than the trans isomer. The Ki for the cis isomer could not be determined due to insufficient potency [1]. This demonstrates that the trans substitution geometry at C4 is a binary gatekeeper for nNOS active-site binding.
| Evidence Dimension | nNOS inhibitory potency (Ki / IC50) |
|---|---|
| Target Compound Data | trans-4-amino-L-prolineamide derivative (compound 2): nNOS Ki = 0.10 μM (100 nM); nNOS IC50 = 0.64 μM; iNOS Ki = 29 μM; eNOS Ki = 128 μM; iNOS/nNOS selectivity = 290; eNOS/nNOS selectivity = 1280 |
| Comparator Or Baseline | cis-4-amino-L-prolineamide derivative (compound 5): nNOS IC50 = 100 μM; Ki not determinable; no measurable selectivity data |
| Quantified Difference | ~1000-fold difference in nNOS IC50 (0.64 μM trans vs. 100 μM cis); Ki measurable only for trans isomer |
| Conditions | In vitro NOS enzyme inhibition assay; Ki calculated by Cheng-Prusoff method from radioligand binding data; IC50 determined by hemoglobin capture assay monitoring NO-mediated conversion of oxyhemoglobin to methemoglobin at 401 nm |
Why This Matters
For any research program targeting nNOS with 4-aminoproline-derived inhibitors, procurement of the trans-configured stereoisomer is non-negotiable: the cis isomer is biologically inert in this target class, and use of the wrong diastereomer would generate false-negative screening results or waste synthetic effort.
- [1] Ji H, Gómez-Vidal JA, Martasek P, Roman LJ, Silverman RB. Conformationally Restricted Dipeptide Amides as Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors. J Med Chem. 2006;49(21):6254-6263. DOI: 10.1021/jm0604124. View Source
